4-(Cbz-amino)tetrahydropyran-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

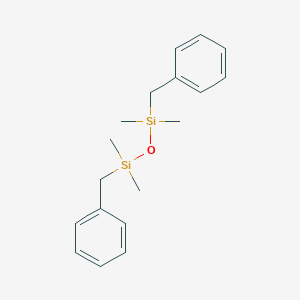

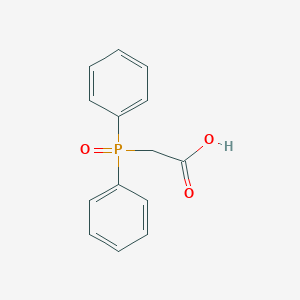

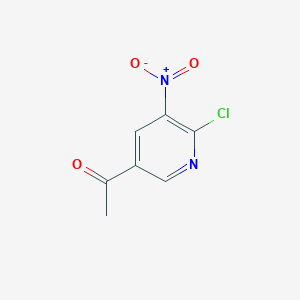

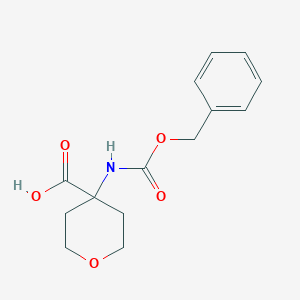

4-(Cbz-amino)tetrahydropyran-4-carboxylic acid is a derivative of tetrahydropyran carboxylic acid, which is a key intermediate in the synthesis of various pharmaceutical and bioactive compounds. The Cbz (carbobenzyloxy) group is commonly used as an amine protecting group in organic synthesis, particularly in peptide synthesis, due to its stability and ease of removal under mild conditions.

Synthesis Analysis

The synthesis of related compounds has been demonstrated in the literature. For instance, the reaction of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxyl chloride with anesthesin, followed by hydrolysis, afforded a carboxylic acid derivative similar to the target compound . This suggests that a similar synthetic route could be employed for the synthesis of 4-(Cbz-amino)tetrahydropyran-4-carboxylic acid by using a Cbz-protected amine instead of anesthesin.

Molecular Structure Analysis

While the specific molecular structure analysis of 4-(Cbz-amino)tetrahydropyran-4-carboxylic acid is not provided, the structure can be inferred from related compounds. The tetrahydropyran ring is a six-membered oxygen-containing heterocycle, which is known for its conformational flexibility and ability to mimic the pyranose form of sugars. The Cbz group would be attached to the nitrogen of an amino group, providing steric bulk and protecting the amine from unwanted reactions.

Chemical Reactions Analysis

The abstracts provided do not detail the chemical reactions of 4-(Cbz-amino)tetrahydropyran-4-carboxylic acid specifically. However, based on the reactivity of similar compounds, it can be anticipated that the acid chloride form of the compound could be used for acylation of various amines to yield corresponding diamides . Additionally, the presence of the carboxylic acid group allows for further functionalization through amide coupling and esterification .

Physical and Chemical Properties Analysis

Scientific Research Applications

Enzymatic Synthesis of Amino Acid Derivatives

4-Hydroxy-2-ketoacid derivatives, which are versatile building blocks for synthesizing amino acids, hydroxy carboxylic acids, and chiral aldehydes, can be obtained through enzymatic methods involving 4-(Cbz-amino)tetrahydropyran-4-carboxylic acid. For instance, a study by Hernández et al. (2017) utilized a Class II pyruvate aldolase from Escherichia coli K-12 for the synthesis of amino acid derivatives of proline, pipecolic acid, and pyrrolizidine-3-carboxylic acid through aldol addition and catalytic reductive amination. This approach yielded N-Cbz-amino-4-hydroxy-2-ketoacid precursors with high isolated yields and enantioselectivity, showcasing the compound's utility in enzymatic synthesis processes (Hernández et al., 2017).

Synthesis of Constrained Oligopeptides

In the synthesis of constrained oligopeptides, 4-(Cbz-amino)tetrahydropyran-4-carboxylic acid serves as a precursor for creating pyrrole-based amino acids. Alongi et al. (2005) demonstrated the preparation of a new family of pyrrole-based amino acids through the microwave-assisted Paal–Knorr reaction. These amino acids, featuring a carboxylic group in position 3 of the pyrrole and the amino group protected with the Cbz moiety on the side chain, were utilized to prepare constrained oligopeptides, highlighting the compound's role in the development of peptidomimetic scaffolds (Alongi et al., 2005).

Safety And Hazards

properties

IUPAC Name |

4-(phenylmethoxycarbonylamino)oxane-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c16-12(17)14(6-8-19-9-7-14)15-13(18)20-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,18)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBGZJANMFZSOFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40598693 |

Source

|

| Record name | 4-{[(Benzyloxy)carbonyl]amino}oxane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Cbz-amino)tetrahydropyran-4-carboxylic acid | |

CAS RN |

138402-13-8 |

Source

|

| Record name | Tetrahydro-4-[[(phenylmethoxy)carbonyl]amino]-2H-pyran-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138402-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-{[(Benzyloxy)carbonyl]amino}oxane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B155227.png)